molecular formula C17H16N4S B5874220 N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea

N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea

Cat. No. B5874220
M. Wt: 308.4 g/mol
InChI Key: OGUMKDCQLZFPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea, also known as MPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTU is a thiourea derivative that has shown promising results in various studies, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea is not fully understood, but studies have suggested that it exerts its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea has also been shown to inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea has been shown to have a number of biochemical and physiological effects in various studies. In addition to its anti-cancer activity, N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea has been shown to have anti-inflammatory, anti-oxidant, and anti-diabetic properties. N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer treatments. However, one limitation of using N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea in lab experiments is its potential toxicity, which requires careful evaluation and monitoring.

Future Directions

There are several potential future directions for research on N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea. One area of interest is the development of new cancer treatments based on N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea and its derivatives. Another area of interest is the study of N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea's potential applications in other areas of medicine, such as neurodegenerative diseases and diabetes. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea and to identify any potential side effects or toxicity concerns.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea involves the reaction of 2-methylphenyl isothiocyanate and 3-phenyl-1H-pyrazole-5-amine in the presence of a suitable solvent and catalyst. The reaction yields N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea as a white crystalline solid with a high degree of purity.

Scientific Research Applications

N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(2-methylphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea exhibits potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

1-(2-methylphenyl)-3-(5-phenyl-1H-pyrazol-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4S/c1-12-7-5-6-10-14(12)18-17(22)19-16-11-15(20-21-16)13-8-3-2-4-9-13/h2-11H,1H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUMKDCQLZFPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC2=NNC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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